molecular formula C23H23N5OS B6508751 N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide CAS No. 730946-54-0

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B6508751
CAS No.: 730946-54-0
M. Wt: 417.5 g/mol
InChI Key: IFKIVBOJWZWZKR-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered significant interest in the medicinal chemistry community due to their potential as kinase inhibitors, which are crucial in the treatment of various diseases, including cancer .

Mechanism of Action

Target of Action

The primary targets of N-(4-butylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide are likely to be kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific target molecules in a process called phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function, including metabolism, transcription, cell cycle progression, cytoskeletal rearrangement, cell movement, apoptosis, and differentiation .

Mode of Action

This compound, like other pyrazolo[3,4-d]pyrimidines, is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites . The similarities in kinase ATP sites can be exploited to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .

Biochemical Pathways

The compound’s interaction with kinases can affect multiple biochemical pathways. By inhibiting kinase activity, the compound can disrupt signal transduction pathways, leading to altered cell function or even cell death . This is particularly relevant in cancer cells, where certain kinases are often overactive .

Result of Action

The result of the compound’s action would depend on the specific kinases it targets. For example, if it targets kinases involved in cell cycle regulation, it could halt cell division and induce apoptosis . This has been observed with similar compounds, which have shown promising cytotoxicity against tested cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or alkanes .

Scientific Research Applications

N-(4-butylphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential as a kinase inhibitor, which can regulate various biological processes.

    Medicine: It is investigated for its potential anticancer properties, particularly in targeting specific kinases involved in cancer progression.

    Industry: It may be used in the development of new pharmaceuticals and agrochemicals

Properties

IUPAC Name

N-(4-butylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-3-7-17-10-12-18(13-11-17)27-21(29)15-30-23-20-14-26-28(22(20)24-16-25-23)19-8-5-4-6-9-19/h4-6,8-14,16H,2-3,7,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKIVBOJWZWZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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